molecular formula C14H12Cl2N2O B1320406 N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide CAS No. 926196-44-3

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide

Cat. No.: B1320406
CAS No.: 926196-44-3
M. Wt: 295.2 g/mol
InChI Key: TYDFFKLYEPZPNB-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide is a useful research compound. Its molecular formula is C14H12Cl2N2O and its molecular weight is 295.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Herbicidal Activity

N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a related compound, has been identified as herbicidally active against both annual and perennial grasses, indicating potential agricultural utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti & Horrom, 1970).

Soil Transformation

The transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil into different compounds through processes like cyclization and hydrolysis has been observed. These transformations are influenced by factors like soil temperature and moisture content (Yih, Swithenbank & McRae, 1970).

Antimalarial Activity

A series of compounds derived from a similar base structure demonstrated increasing antimalarial potency against Plasmodium berghei in mice. This study also explored the effects of structural modifications on antimalarial activity (Werbel et al., 1986).

Synthesis and Characterization in Research

The synthesis and characterization of various benzamide derivatives, including some similar to N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide, have been studied for their potential use in research settings. Such studies help in understanding the properties and potential applications of these compounds (McLaughlin et al., 2016).

Selective Phytotoxic Activity

Studies on N,N-di,sec.butylaminobenzamides, which are structurally related, revealed significant phytotoxic activity, highlighting their potential as selective herbicides against specific weed species (Baruffini et al., 1978).

Synthesis and Reactions with Amino Acids

Research on the synthesis of N-Benzylcarboxamides, which bear similarity to this compound, and their reactions with essential amino acids, provides insights into potential pharmaceutical applications and the creation of novel compounds (El-Sayed, 1997 & 1999).

Pest Control Research

Compounds with structures related to this compound have been tested for their effectiveness in controlling pests like the pink bollworm, highlighting potential applications in pest management (Flint et al., 1978).

Anticonvulsant Properties

Studies have explored the anticonvulsant properties of N-phenylphthalimides, including compounds structurally related to this compound, contributing to the understanding of potential therapeutic uses in neurology (Vamecq et al., 2000).

Antitumor Properties

Research on novel 2-(4-aminophenyl)benzothiazoles, which are structurally similar, has shown selective and potent antitumor properties, indicating potential for cancer treatment applications (Bradshaw et al., 1998, 2002).

Mechanism of Action

The mechanism of action of “N-(3-Amino-2-methylphenyl)-3,5-dichlorobenzamide” is not available in the sources I found. The mechanism of action would depend on the specific biological or chemical system in which the compound is used .

Properties

IUPAC Name

N-(3-amino-2-methylphenyl)-3,5-dichlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-8-12(17)3-2-4-13(8)18-14(19)9-5-10(15)7-11(16)6-9/h2-7H,17H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDFFKLYEPZPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.